![molecular formula C7H6N2OS2 B597413 5-Methoxythiazolo[4,5-b]pyridine-2-thiol CAS No. 1215206-53-3](/img/structure/B597413.png)

5-Methoxythiazolo[4,5-b]pyridine-2-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

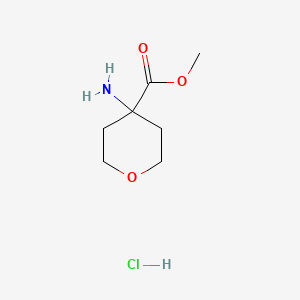

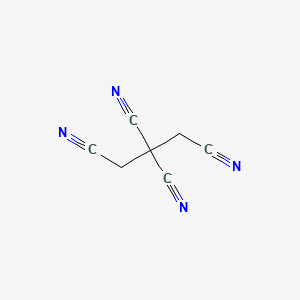

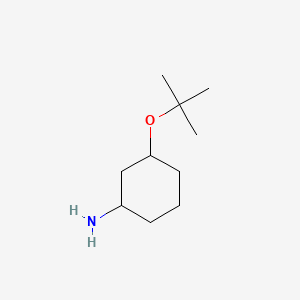

“5-Methoxythiazolo[4,5-b]pyridine-2-thiol” is a chemical compound with the molecular formula C7H6N2OS2 . It is characterized by a thiazolo[4,5-b]pyridine core structure with a methoxy group at the 5-position and a thiol group at the 2-position .

Molecular Structure Analysis

The molecular structure of “5-Methoxythiazolo[4,5-b]pyridine-2-thiol” consists of a thiazolo[4,5-b]pyridine core with a methoxy group (-OCH3) attached to the 5-position and a thiol group (-SH) attached to the 2-position .

Scientific Research Applications

Antioxidant Activity

5-Methoxythiazolo[4,5-b]pyridine-2-thiol: has been identified to exhibit significant antioxidant properties . This activity is crucial as antioxidants play a vital role in protecting cells from damage caused by oxidative stress, which is linked to various chronic diseases .

Antimicrobial Properties

Research has shown that this compound has potent antimicrobial effects . It can inhibit the growth of various bacteria and fungi, making it a potential candidate for developing new antimicrobial agents .

Herbicidal Use

The herbicidal potential of 5-Methoxythiazolo[4,5-b]pyridine-2-thiol is notable. Its ability to act as a herbicide suggests its use in agriculture to control the growth of unwanted plants without harming crops .

Anti-inflammatory Applications

This compound has demonstrated anti-inflammatory effects , which could be harnessed in the treatment of inflammatory diseases. Controlling inflammation is a key therapeutic target in conditions such as arthritis and other autoimmune diseases .

Antifungal Activity

The antifungal activity of 5-Methoxythiazolo[4,5-b]pyridine-2-thiol adds to its versatility. It could lead to the development of new treatments for fungal infections, which are a significant health concern worldwide .

Antitumor Potential

Studies have indicated that 5-Methoxythiazolo[4,5-b]pyridine-2-thiol possesses antitumor properties. This opens up possibilities for its use in cancer research, particularly in the synthesis of compounds that could act against various types of cancer cells .

Histamine H3 Receptor Antagonism

Another fascinating application is its role as a histamine H3 receptor antagonist . This implies potential uses in treating disorders related to neurotransmitter regulation, such as sleep disorders, obesity, and neurological diseases .

Purine Bioisostere

As a biologically relevant purine bioisostere , 5-Methoxythiazolo[4,5-b]pyridine-2-thiol can mimic the biological role of purines. This property is significant for drug design, as it can lead to the development of therapeutic agents with improved pharmacokinetic profiles .

properties

IUPAC Name |

5-methoxy-3H-[1,3]thiazolo[4,5-b]pyridine-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2OS2/c1-10-5-3-2-4-6(8-5)9-7(11)12-4/h2-3H,1H3,(H,8,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVIJNFNWSQFFFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C1)SC(=S)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90682036 |

Source

|

| Record name | 5-Methoxy[1,3]thiazolo[4,5-b]pyridine-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1215206-53-3 |

Source

|

| Record name | 5-Methoxythiazolo[4,5-b]pyridine-2(3H)-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy[1,3]thiazolo[4,5-b]pyridine-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine](/img/structure/B597335.png)

![3-[4-(Trifluoromethoxy)phenyl]benzonitrile](/img/structure/B597341.png)

![7-[(3,3-Dimethyl-2-oxiranyl)methoxy]-2H-1-benzopyran-2-one](/img/no-structure.png)